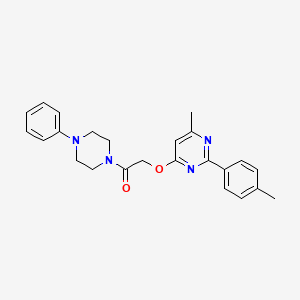

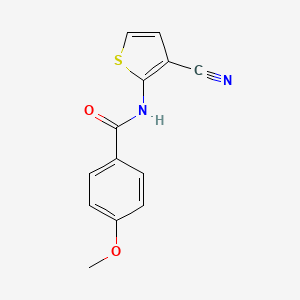

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

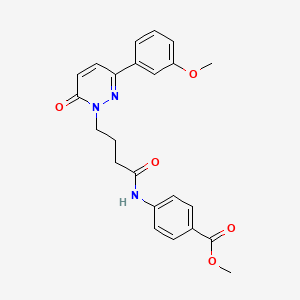

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide, also known as CTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. CTM belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

- N-(3-cyanothiophen-2-yl)-4-methoxybenzamide exhibits moderate antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. These properties make it relevant for potential therapeutic applications in conditions associated with oxidative damage .

- Under aseptic conditions, this compound has been tested against Gram-positive and Gram-negative bacterial strains. It also demonstrates significant activity against yeasts, including Candida glabrata and Candida krusei. Its antimicrobial properties suggest potential use in developing novel antibiotics or antifungal agents .

- Computational studies have explored the interactions between N-(3-cyanothiophen-2-yl)-4-methoxybenzamide and DNA bases (such as guanine, thymine, adenine, and cytosine). Charge transfer calculations and electrophilicity-based charge transfer methods provide insights into its binding affinity with DNA, which could be relevant for drug design .

- The crystal packing of this compound is stabilized by hydrogen bonds (C−H···N and N−H···N). Hirshfeld surface analysis reveals the most significant contributions from H···H, C···H, S···H, N···H, and O···H interactions. Understanding these intermolecular forces aids in predicting its behavior in various environments .

- N-(3-cyanothiophen-2-yl)-4-methoxybenzamide serves as a valuable building block in synthetic chemistry. Researchers can modify its structure to create novel derivatives with improved properties, potentially leading to new drug candidates .

- Thiophene derivatives, including N-(3-cyanothiophen-2-yl)-4-methoxybenzamide, find applications in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, solar cells, and light-emitting diodes (LEDs). Exploring its electronic properties and device applications is an ongoing area of research.

Antioxidant Properties

Antimicrobial Activity

Biological Interactions with DNA Bases

Hirshfeld Surface Analysis

Synthetic Chemistry and Drug Design

Material Science and Organic Electronics

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYAIECKYUBTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2787514.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2787516.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)